1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone
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Overview
Description
1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4-thia-8-azaspiro[45]decan-8-yl(thiophen-3-yl)methanone typically involves multi-step organic reactions. The reaction conditions often require the use of strong Lewis acids, such as aluminum chloride (AlCl3), and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, temperature control, and purification techniques are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the spirocyclic framework or the thiophene ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone has shown promise in several scientific research applications:
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its biological activity has been explored in various assays, indicating potential as a lead compound for drug development.
Medicine: The compound's unique structure may offer therapeutic benefits, and it is being investigated for its potential use in treating various diseases.
Industry: Its applications in material science, such as in the development of advanced polymers and coatings, are being explored.
Mechanism of Action
The mechanism by which 1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone can be compared with other similar compounds, such as:
1-Oxa-8-azaspiro[4.5]decan-3-ol: This compound shares the spirocyclic framework but lacks the thiophene group.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a different oxygenation pattern compared to the target compound.
1-Oxa-4-azaspiro[4.5]decan-8-yl(4-(thiophen-3-yl)phenyl)methanone: This compound has a similar structure but with a different substituent on the thiophene ring.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S2/c14-11(10-1-7-16-9-10)13-4-2-12(3-5-13)15-6-8-17-12/h1,7,9H,2-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGGDUUMKEKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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